Product packaging for 4-(1-Aminocyclohexyl)phenol(Cat. No.:)

4-(1-Aminocyclohexyl)phenol

Cat. No.: B13531918
M. Wt: 191.27 g/mol
InChI Key: BYPQHCFIWLOQSH-UHFFFAOYSA-N
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Description

4-(1-Aminocyclohexyl)phenol (CAS: TBD

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B13531918 4-(1-Aminocyclohexyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(1-aminocyclohexyl)phenol

InChI

InChI=1S/C12H17NO/c13-12(8-2-1-3-9-12)10-4-6-11(14)7-5-10/h4-7,14H,1-3,8-9,13H2

InChI Key

BYPQHCFIWLOQSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)N

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of 4 1 Aminocyclohexyl Phenol

Classical and Modern Preparative Routes

The construction of the 4-(1-aminocyclohexyl)phenol framework can be achieved through various synthetic pathways, ranging from classical multi-step sequences to more contemporary catalytic methods. The choice of route often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

The synthesis of this compound often relies on the strategic, directed functionalization of simpler, readily available precursors. Key intermediates typically include functionalized phenols or cyclohexanone (B45756) derivatives.

One plausible classical approach begins with 1,4-cyclohexanedione. The mono-protection of one carbonyl group, for instance as a ketal, allows for the selective transformation of the other. The unprotected carbonyl can then be subjected to a Strecker synthesis (treatment with an amine, cyanide, and subsequent hydrolysis) or a Bucherer-Bergs reaction (reaction with ammonium (B1175870) carbonate and potassium cyanide followed by hydrolysis) to introduce the α-amino acid or hydantoin (B18101) moiety, which can then be converted to the primary amine. The final steps would involve deprotection of the second carbonyl and its conversion to a phenol (B47542) group, a complex transformation that might involve aromatization.

A more modern and efficient approach involves the direct C-H functionalization of phenol precursors. mdpi.com Advances in metal-catalyzed reactions allow for the regioselective introduction of substituents onto the phenol ring. mdpi.com For instance, palladium-catalyzed methods have been developed for the ortho- and para-C-H functionalization of phenols. nih.govresearchgate.net A silicon-containing biphenyl-based template can be used to direct olefination to the para position of a phenol derivative. nih.gov This strategy could be adapted to install a cyclohexene (B86901) ring at the para position, which could then be further functionalized to generate the 1-aminocyclohexyl moiety.

Another strategy could start with 4-aminophenol (B1666318). The aromatic ring can be hydrogenated to produce 4-aminocyclohexanol. google.com For example, using a Ru-M/Al2O3 (where M can be Rh, Pd, Pt, or Ni) catalyst in a fixed-bed reactor can yield trans-4-aminocyclohexanol. google.com While this provides the aminocyclohexyl core, subsequent oxidation of the alcohol to a ketone and conversion to the tertiary 1-amino group would be necessary, presenting significant synthetic challenges.

Both convergent and divergent strategies are valuable in the synthesis of this compound and its analogs, particularly for creating libraries of compounds for screening purposes.

A divergent synthesis strategy begins with a common intermediate, which serves as a branching point to generate a diverse range of related compounds. caltech.edu In this context, this compound itself is an ideal starting point. From this core structure, a library of analogs can be generated by systematically modifying the phenolic hydroxyl group and the primary amine, as will be discussed in section 2.2. This approach is highly efficient for structure-activity relationship (SAR) studies. researchgate.net

While this compound is achiral, the introduction of substituents on the cyclohexyl ring or derivatization of the core structure can create stereocenters. The controlled synthesis of specific stereoisomers is crucial, and various enantioselective and diastereoselective methods have been developed for related aminocyclohexane systems.

Enzymatic cascades have proven effective for the diastereoselective synthesis of substituted aminocyclohexanols, which are valuable precursors. A one-pot synthesis combining a ketoreductase (KRED) and an amine transaminase (ATA) can convert cyclohexane-1,4-dione into cis-4-aminocyclohexanol with high selectivity. researchgate.net Such enzymatic approaches offer mild reaction conditions and high stereocontrol, which are often difficult to achieve with classical chemical methods. researchgate.net

Organocatalysis also provides powerful tools for asymmetric synthesis. For instance, prolinamides derived from 2-(2-aminocyclohexyl)phenols have been successfully used as organocatalysts in direct aldol (B89426) reactions, achieving excellent diastereomeric and enantiomeric ratios (up to 99:1 dr and 99:1 er). rsc.org Similarly, chiral phosphoric acids and prolinol derivatives have been employed in catalytic reactions to synthesize enantioenriched heterocyclic systems containing seven-membered rings. uva.es These methodologies highlight the potential for creating chiral analogs of this compound through carefully designed catalytic processes.

Table 1: Selected Methods for Stereoselective Synthesis of Aminocyclohexane Analogs

Method Catalyst/Enzyme Precursor Product Key Feature Citation
One-pot Cascade Ketoreductase (KRED) & Amine Transaminase (ATA) Cyclohexane-1,4-dione cis-4-Aminocyclohexanol High diastereoselectivity in a sequential enzymatic reaction. researchgate.net
Aldol Reaction Prolinamide of 2-(2-aminocyclohexyl)phenol Ketones, Aldehydes Chiral β-hydroxy ketones High diastereo- and enantioselectivity (up to 99:1 dr, 99% ee). rsc.org
Henry Reaction Chiral Cu(II) complex p-Nitrobenzaldehyde, Nitromethane (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol Enantioselective C-C bond formation to create a chiral amino alcohol precursor. orgsyn.org
Michael Addition Diphenyl prolinol derivative Enals with β-diketone functionality Enantioenriched 2,3-disubstituted cycloheptanones Organocatalyzed enantioselective synthesis of seven-membered rings. uva.es

Derivatization and Analog Generation

The dual functionality of this compound makes it an excellent platform for generating diverse chemical analogs through modifications at the phenolic hydroxyl group and the primary amine.

The phenolic hydroxyl group is a versatile handle for derivatization. It can be readily converted into ethers and esters, and it activates the aromatic ring for electrophilic substitution. nih.gov

Etherification and Esterification: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Common reagents for esterification include acyl chlorides like benzoyl chloride. libretexts.org Silyl ethers, which are often used as protecting groups, can be formed using reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). chemcoplus.co.jp These derivatives often exhibit increased volatility, making them suitable for gas chromatography analysis. libretexts.orgchemcoplus.co.jp

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group strongly activates the ortho positions (C2 and C6) of the phenol ring towards electrophilic attack. nih.gov This allows for regioselective reactions such as halogenation. For example, highly efficient ortho-selective chlorination of phenols can be achieved using a Lewis basic selenoether catalyst, overcoming the innate electronic preference for para-substitution. nsf.gov

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product Type Citation
Esterification Benzoyl chloride Phenyl ester libretexts.org
Silylation N,O-bis(trimethylsilyl)acetamide (BSA) Trimethylsilyl (B98337) (TMS) ether chemcoplus.co.jp
Silylation tert-Butyldimethylsilyl (TBDMS) reagents TBDMS ether chemcoplus.co.jp
ortho-Chlorination N-Chlorosuccinimide (NCS), Selenoether catalyst ortho-Chlorophenol derivative nsf.gov

The primary amine of the aminocyclohexyl group is a potent nucleophile and can undergo a wide range of chemical transformations to generate a variety of functional groups.

Amide and Sulfonamide Formation: The amine reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.gov

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through N-alkylation. This can be achieved via direct reaction with alkyl halides or through reductive amination with aldehydes or ketones. For example, derivatives of trans-4-aminocyclohexylphenol have been alkylated with various aralkyl groups, such as 3-phenylpropyl and 4-phenylbutyl groups, to produce N-substituted analogs. google.com

Schiff Base (Imine) Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be used to introduce a wide range of substituents. For example, 4-aminophenol has been reacted with various aldehydes, including substituted benzaldehydes and cinnamaldehyde, to synthesize a series of Schiff base derivatives. nih.gov

Table 3: Representative Derivatization Reactions of the Aminocyclohexyl Moiety

Reaction Type Reagent(s) Product Type Citation
N-Alkylation 3-Phenylpropyl bromide (or equivalent) Secondary amine google.com
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) Secondary or Tertiary amine google.com
Imine Formation Substituted benzaldehydes Schiff base (Imine) nih.gov
Amide Formation Acyl chloride / Carboxylic acid + coupling agent Amide nih.gov

Construction of Conjugates and Hybrid Molecular Systems

The synthesis of molecular conjugates and hybrid systems from this compound leverages its functional groups to link with other molecules, thereby creating new chemical entities with combined or novel properties. These methods are pivotal in fields like medicinal chemistry and materials science. The primary approaches to conjugation involve forming covalent bonds with the phenol or amine groups. nih.gov

Common strategies for creating these hybrid molecules include:

Alkaline Method : This simple method often involves reacting the phenoxide, formed under basic conditions, with an appropriate electrophile. nih.gov

Free Radical Mediated Grafting : Redox pairs, such as ascorbic acid and hydrogen peroxide, can generate phenoxy radicals that subsequently react with other molecules. This method is advantageous due to its mild reaction conditions at room temperature, which helps prevent the degradation of sensitive compounds. nih.gov

Enzyme-Catalyzed Grafting : Enzymes like laccases or peroxidases can selectively activate the phenol group for conjugation, offering high specificity and environmentally friendly conditions. nih.gov

Chemical Coupling : Standard coupling reagents are frequently used to form stable linkages. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) can facilitate the formation of ester or amide bonds if one of the moieties contains a carboxylic acid. nih.gov

A practical application of these principles is seen in the creation of dual-acting heterodimeric structures. For example, the core structure of this compound can be incorporated into more complex systems, such as penicillin-triazole conjugates, through multi-step synthetic sequences involving click chemistry. acs.org In one such instance, a derivative of the title compound was used to synthesize 6-(4-(1-aminocyclohexyl)-1H-1,2,3-triazol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, a hybrid molecule designed to combine the therapeutic advantages of both penicillin and triazoles. acs.org Similarly, related aminocyclohexyl structures are used as building blocks for pharmacologically active compounds, such as benzimidazolone derivatives, demonstrating the utility of this scaffold in constructing complex hybrid systems. nih.gov

Table 1: Methods for Phenolic-Protein Conjugation

Conjugation MethodReagents/CatalystsKey Features
Alkaline MethodStrong bases (e.g., NaOH)Simple, effective for generating phenoxides.
Free Radical GraftingAscorbic acid/H₂O₂Mild, room temperature reaction; cost-effective. nih.gov
Enzyme-CatalyzedLaccases, PeroxidasesHigh specificity, environmentally benign. nih.gov
Chemical CouplingEDC/NHS, DMTMMForms stable amide or ester linkages. nih.govethz.ch

Ring Expansion/Contraction Strategies for Cyclohexyl Moiety

Modification of the six-membered cyclohexyl ring in this compound through ring expansion or contraction represents a sophisticated strategy for accessing novel structural analogs. wikipedia.org These transformations alter the carbocyclic core, potentially influencing the compound's steric and electronic properties.

Ring Expansion strategies typically transform the cyclohexyl ring into a seven-membered cycloheptyl ring. A classic method applicable to this system is the Tiffeneau–Demjanov rearrangement . This reaction sequence would involve the conversion of the primary amine of a precursor, 1-(aminomethyl)cyclohexanol, to a diazotized intermediate. Subsequent loss of nitrogen gas (N₂) generates a carbocation that triggers the migration of an endocyclic C-C bond, resulting in the expansion of the ring by one carbon. wikipedia.org Another approach involves the opening of a bicyclic system, such as one containing a cyclopropane (B1198618) fused to the cyclohexane (B81311) ring, which can be formed via Simmons-Smith cyclopropanation of a cyclohexene precursor. wikipedia.org

Ring Contraction methods can convert the cyclohexyl moiety into a five-membered cyclopentyl ring. The Favorskii rearrangement is a potential pathway if a suitable α-haloketone precursor derived from the cyclohexane ring is synthesized. This reaction proceeds via a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid derivative. wikipedia.org Alternatively, cationic rearrangements, often of the pinacol (B44631) type, can induce ring contraction. This process involves the loss of a leaving group from a carbon adjacent to a quaternary center, followed by the migration of a ring bond to the resulting carbocationic center. wikipedia.org

While these are established methodologies in organic synthesis, their direct application to this compound would require carefully designed multi-step sequences to first install the necessary functional groups on the cyclohexyl ring to facilitate the desired rearrangement.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis and functionalization of this compound and its derivatives benefit significantly from organocatalysis, metal catalysis, and enzymatic catalysis.

Organocatalysis for Asymmetric Transformations

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions, providing access to enantiomerically pure compounds. nih.govsnnu.edu.cn This field is broadly divided into covalent and non-covalent catalysis. nih.gov For a molecule like this compound, which contains both hydrogen-bond donor (phenol) and acceptor (amine) sites, non-covalent catalysis through hydrogen bonding is a particularly relevant strategy. beilstein-journals.org

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (e.g., thiourea, urea) and a Lewis basic site (e.g., tertiary amine) within a single chiral scaffold, are highly effective. beilstein-journals.org These catalysts can simultaneously activate both the electrophile and the nucleophile, organizing them in a specific spatial arrangement within the transition state to achieve high enantioselectivity. snnu.edu.cnbeilstein-journals.org For instance, prolinamide derivatives of structurally related 2-(2-aminocyclohexyl)phenols have been shown to be effective catalysts in direct aldol reactions, where the phenolic OH and amide NH groups activate the aldehyde electrophile via dual hydrogen bonding. researchgate.net

The principles of organocatalysis can be applied to achieve asymmetric transformations such as:

Kinetic Resolution : Separating a racemic mixture by selectively reacting one enantiomer faster than the other. snnu.edu.cn

Desymmetrization : Transforming a prochiral molecule into a chiral one by selectively modifying one of two identical functional groups. snnu.edu.cnfrontiersin.org

Enantioselective Additions : Adding nucleophiles to prochiral substrates, such as the Michael addition to nitroalkenes or the addition of organometallics to imines, with high stereocontrol. nih.govsigmaaldrich.com

Chiral Brønsted acids, such as N-triflylphosphoramides or BINOL-derived phosphoric acids, are another major class of organocatalysts that can protonate and activate substrates like imines for enantioselective additions. scienceopen.comrsc.org

Table 2: Representative Asymmetric Transformations via Organocatalysis

Transformation TypeCatalyst ClassActivation ModePotential ApplicationReference
Aldol ReactionChiral ProlinamidesCovalent (Enamine) & H-BondingC-C bond formation researchgate.netscienceopen.com
Michael AdditionBifunctional ThioureasNon-covalent (H-Bonding)Asymmetric C-C bond formation nih.gov
Electrophilic HalogenationBifunctional AminesNon-covalent (H-Bonding)Synthesis of axially chiral compounds beilstein-journals.org
Mannich ReactionChiral Phosphoric AcidsBrønsted Acid CatalysisAsymmetric C-N bond formation scienceopen.com

Metal-Catalyzed Coupling and C-H Activation Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for both the synthesis and subsequent functionalization of this compound. eie.grmdpi.com

Metal-Catalyzed Cross-Coupling Reactions are fundamental in modern synthesis. nih.gov Reactions such as the Suzuki-Miyaura (using organoborons), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) couplings, typically catalyzed by palladium or nickel complexes, allow for the modular construction of the target molecule. eie.grustc.edu.cn For example, the aromatic ring of a pre-functionalized phenol derivative could be coupled with various partners, or the entire this compound scaffold could be assembled from appropriate precursors. nih.gov Recently, methods for the direct coupling of unprotected phenols have been developed, avoiding the need for activating groups like triflates. These reactions often use specialized ligand systems or a combination of catalysts, such as Ru-Ni systems for mechanochemical Suzuki-type couplings. mdpi.com

C-H Activation represents a more atom-economical and efficient frontier in catalysis. tcichemicals.com Instead of requiring pre-functionalized substrates (like halides or triflates), these methods directly convert a C-H bond into a C-C or C-X bond. tcichemicals.combeilstein-journals.org This approach often relies on a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. For phenols and anilines, which are present in the target molecule's structure, directing groups can be temporarily installed to achieve functionalization at otherwise inaccessible positions, such as the meta-C-H bond. For instance, palladium catalysis in conjunction with a specialized aminopyridine ligand and a norbornene mediator has been used to achieve the meta-arylation of phenols and anilines. nih.gov

Table 3: Key Metal-Catalyzed Reactions for Synthesis and Functionalization

Reaction TypeCatalyst SystemKey FeatureApplicationReference(s)
Suzuki-Miyaura CouplingPd or Ni catalyst, BaseForms C-C bonds from aryl halides/triflates and boronic acids.Arylation of the phenol ring. mdpi.comnih.gov
Buchwald-Hartwig AminationPd catalyst, BaseForms C-N bonds from aryl halides.Synthesis of aniline (B41778) precursors. nih.govustc.edu.cn
Direct Phenol CouplingNi or Pd catalystUses unprotected phenols as coupling partners.More sustainable synthesis of biaryls. mdpi.com
Directed C-H ArylationPd(OAc)₂, Ligand, MediatorFunctionalizes a specific C-H bond.meta-functionalization of the phenol ring. nih.gov

Enzymatic Catalysis in One-Pot Synthetic Sequences

Enzymatic catalysis offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions, making it a highly sustainable approach for chemical synthesis. mdpi.com The concept of a one-pot synthetic sequence or enzymatic cascade , where multiple reaction steps are performed in the same vessel without isolating intermediates, is particularly powerful. This minimizes waste, time, and resources. d-nb.inforsc.org

A highly relevant example is the one-pot synthesis of 4-aminocyclohexanol isomers, key precursors to the title compound, from the simple starting material 1,4-cyclohexanedione. researchgate.net This process utilizes a cascade of two enzymes:

A Ketoreductase (KRED) selectively reduces one of the two ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone.

An Amine Transaminase (ATA) then converts the remaining ketone into an amine, using an amine donor like alanine (B10760859), to yield the final 4-aminocyclohexanol product.

By selecting stereocomplementary enzymes for each step, it is possible to control the diastereoselectivity of the final product, selectively producing either the cis or trans isomer with high purity. researchgate.net Such multi-enzyme networks, often involving cofactor recycling systems (e.g., using an alanine dehydrogenase to regenerate alanine and balance the NAD⁺/NADH cofactor), exemplify the efficiency of modern biocatalysis. d-nb.info This approach allows for the multifunctionalization of simple, often bio-based precursors into high-value chiral building blocks. researchgate.netsci-hub.se

Table 4: Enzymatic One-Pot Synthesis of a this compound Precursor

StepEnzymeSubstrateProductKey FunctionReference
1Ketoreductase (KRED)1,4-Cyclohexanedione4-HydroxycyclohexanoneRegio- and stereoselective reduction. researchgate.net
2Amine Transaminase (ATA)4-Hydroxycyclohexanonecis- or trans-4-AminocyclohexanolRegio- and stereoselective amination. researchgate.net
(Cofactor Recycling)Alanine Dehydrogenase (AlaDH)Pyruvate, NH₃L-Alanine, NAD⁺Regenerates amine donor and cofactor. d-nb.info

Molecular Structure, Conformational Analysis, and Stereochemical Investigations

Advanced Structural Characterization in Solution and Solid State

The structural elucidation of 4-(1-Aminocyclohexyl)phenol is accomplished through a combination of spectroscopic techniques, each providing unique information about its atomic arrangement and electronic properties.

NMR spectroscopy is a powerful tool for determining the molecular structure of compounds in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, the amine protons, and the cyclohexyl ring protons. The two protons on the aromatic ring adjacent to the hydroxyl group (H-3/H-5) and the two protons adjacent to the cyclohexyl substituent (H-2/H-6) would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the phenolic -OH proton can vary but is typically found in the range of 4-7 ppm and may be broad. libretexts.org Similarly, the -NH₂ protons would appear as a broad singlet. The protons of the cyclohexyl ring would resonate in the upfield aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum shows four signals for the aromatic carbons due to the molecule's symmetry, plus distinct signals for the carbons of the cyclohexyl ring. docbrown.info The carbon atom attached to the hydroxyl group (C-4) and the quaternary carbon of the cyclohexyl ring attached to the phenyl group (C-1') are significantly deshielded. The carbon atom bearing the amino group (C-1) is also shifted downfield. bhu.ac.in

Representative NMR Data The following table is a representation based on established chemical shift values for similar functional groups. bhu.ac.insigmaaldrich.com

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic ~7.10dH-2, H-6
~6.75dH-3, H-5
Phenolic ~4.5-7.0br s-OH
Amine ~1.5-3.0br s-NH₂
Cyclohexyl ~1.4-1.8m-CH₂-
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic ~155C-4 (C-OH)
~135C-1
~128C-2, C-6
~115C-3, C-5
Cyclohexyl ~55C-1' (C-NH₂)
~35-40C-2', C-6'
~25-30C-3', C-5'
~20-25C-4'

It is well-established that the cyclohexane (B81311) ring predominantly adopts a strain-free chair conformation. researchgate.net In the solid state, the bulky 4-hydroxyphenyl substituent on the quaternary carbon of the cyclohexane ring would be expected to orient itself to minimize steric hindrance. Crystallographic studies of similar molecules reveal that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice. researchgate.net For this compound, a network of hydrogen bonds involving the phenolic hydroxyl group and the amino group as both donors and acceptors would be anticipated, linking molecules into a stable supramolecular architecture.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its functional groups and conformation. vu.lt

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol (B47542) group, with its breadth indicating hydrogen bonding. libretexts.org The N-H stretching vibrations of the primary amine would also appear in this region, typically as two distinct peaks for symmetric and asymmetric stretches. The C-O stretching of the phenol is expected as a strong band around 1200-1260 cm⁻¹, while the C-N stretch would appear in the 1020-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are observed around 1500 and 1600 cm⁻¹. libretexts.org The spectrum of a related compound, 4-aminophenol (B1666318), shows characteristic shifts in these bands upon complexation, indicating the involvement of these functional groups in coordination. researchgate.net

Characteristic Vibrational Frequencies Data compiled from typical values for the constituent functional groups. libretexts.orgresearchgate.net

Vibrational ModeFrequency Range (cm⁻¹)Functional Group
O-H Stretch 3200-3600 (broad)Phenolic -OH
N-H Stretch 3300-3500Amine -NH₂
Aromatic C-H Stretch 3000-3100Ar-H
Aliphatic C-H Stretch 2850-2960Cyclohexyl -CH₂-
Aromatic C=C Stretch 1500-1600Benzene Ring
N-H Bend 1590-1650Amine -NH₂
C-O Stretch 1200-1260Phenolic C-O
C-N Stretch 1020-1250Aliphatic C-N

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the absorptions of the substituted benzene ring. The benzene chromophore itself has characteristic π→π* transitions. spcmc.ac.in

The presence of the hydroxyl (-OH) and the aminoalkyl groups, both considered auxochromes, modifies the absorption profile. These electron-donating groups interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. fiveable.me The spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding to π→π* transitions. The exact position of the absorption maximum (λmax) can be influenced by solvent polarity. libretexts.org For phenols, a change in pH can significantly alter the spectrum; deprotonation of the hydroxyl group to form a phenoxide ion results in a pronounced bathochromic shift. spcmc.ac.in

Expected Electronic Transitions

λmax (nm)Transition TypeChromophore
~210-230π→π* (E2-band)Substituted Benzene Ring
~270-290π→π* (B-band)Substituted Benzene Ring

Conformational Dynamics and Isomerism

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation, which minimizes both angle strain and torsional strain. libguides.com This chair conformation can undergo a "ring flip," a rapid interconversion to an alternative chair conformation. leah4sci.com During this process, the ring passes through several higher-energy intermediates, including the "twist-boat" and the "boat" conformations. jkps.or.kr

The energy barrier for the interconversion from a chair to a twist-boat conformation is significant, making the chair the most populated conformer at room temperature. jkps.or.kr In the chair form, the substituents on the ring can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Upon a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

For this compound, the cyclohexane ring has two substituents on the same carbon atom (C1'): the amino group and the 4-hydroxyphenyl group. Due to the geminal disubstitution pattern, one substituent will be axial and the other equatorial. However, the entire aminocyclohexyl moiety acts as a single large substituent on the phenol ring. The conformational dynamics primarily concern the cyclohexane ring itself. The interconversion between the two chair forms is a fundamental dynamic process for this part of the molecule.

Cis-Trans Isomerism and Stereoelectronic Effects

Cis-trans isomerism, also known as geometric isomerism, in cyclic compounds like this compound refers to the relative orientation of substituents on the plane of the ring. numberanalytics.com For a cyclohexane ring, this is most clearly understood in the context of its stable chair conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In this compound, both the amino group and the 4-hydroxyphenyl group are attached to the same carbon atom (C1) of the cyclohexane ring. The critical stereochemical consideration is the conformational preference of the bulky 4-hydroxyphenyl group. To minimize steric strain, large substituents on a cyclohexane ring overwhelmingly favor the equatorial position. The amino group at the same position would likewise prefer an equatorial orientation to reduce steric hindrance with the ring's axial hydrogens. Therefore, the most stable conformation of the molecule features the 4-hydroxyphenyl group in an equatorial position. This is consistent with crystallographic studies of related aminocyclohexyl compounds, which show that bulky substituents adopt equatorial positions in the chair conformation. researchgate.netiucr.org

Stereoelectronic effects, which describe how orbital interactions influence molecular geometry and reactivity, also play a crucial role. pharmacy180.com The orientation of the C-N and C-C bonds relative to the rest of the ring system affects orbital overlap and, consequently, stability. The preference for an equatorial position is not solely due to sterics but also involves favorable hyperconjugation between the axial C-H bonds of the ring and the antibonding orbital (σ*) of the equatorial C-C bond connected to the phenol ring. While specific stereoelectronic phenomena like the anomeric effect are most pronounced in systems with adjacent heteroatoms, the general principles of achieving optimal orbital alignment guide the molecule toward its most stable low-energy conformation. acs.org

Table 1: Conformational Preferences of Substituents on the Cyclohexane Ring of this compound
Substituent GroupPosition on RingPredicted Stable ConformationPrimary Rationale
4-HydroxyphenylC1EquatorialMinimization of 1,3-diaxial steric strain.
Amino (-NH₂)C1Equatorial/AxialLess sterically demanding than the phenyl group, but equatorial is generally favored.

Tautomeric Equilibria in Related Structures

Tautomers are constitutional isomers that readily interconvert, often through proton transfer. libretexts.org For this compound, two primary tautomeric equilibria can be considered by examining related structures: phenol-keto tautomerism and the formation of a zwitterion.

Phenol-Keto Tautomerism : Phenol itself can theoretically exist in equilibrium with its keto tautomer, cyclohexadienone. wikipedia.org However, this equilibrium overwhelmingly favors the phenol form. The immense stabilization gained from the aromaticity of the benzene ring is largely lost in the non-aromatic keto form. quora.com The equilibrium constant for the enolisation of cyclohexadienone to phenol is estimated to be around 10¹³, indicating that the phenol form is significantly more stable. wikipedia.orgquora.com By analogy, the phenolic moiety in this compound is expected to exist almost exclusively in its aromatic phenol form rather than a non-aromatic cyclohexadienone tautomer.

Neutral vs. Zwitterionic Form : A second equilibrium involves the intramolecular transfer of a proton from the acidic phenolic hydroxyl group to the basic amino group, creating a zwitterion. Studies on the closely related molecule, 4-aminophenol, provide critical insight here. Both experimental and computational analyses have shown that in aqueous solution, 4-aminophenol exists predominantly as the neutral molecule. psu.edursc.orgresearchgate.net The zwitterionic form is less stable. Given the similar arrangement of functional groups, it is highly probable that this compound also favors the neutral tautomer over the zwitterionic form in solution.

Table 2: Analysis of Tautomeric Equilibria in this compound and Related Structures
CompoundType of TautomerismPredominant FormReason
PhenolKeto-EnolEnol (Phenol)High stability of the aromatic ring. libretexts.orgwikipedia.org
4-AminophenolNeutral-ZwitterionNeutralThe neutral form is found to be more stable in aqueous solution. psu.edursc.org
This compound (Predicted)Keto-Enol & Neutral-ZwitterionNeutral Phenol FormBy analogy to phenol and 4-aminophenol.

Intermolecular Interactions and Self-Assembly

The functional groups of this compound are capable of forming strong non-covalent interactions, which dictate how the molecules recognize each other and assemble into ordered supramolecular structures.

Hydrogen Bonding Networks in Solid and Solution Phases

The this compound molecule possesses potent hydrogen bond donors (the phenolic -OH and the amine -NH₂) and hydrogen bond acceptors (the oxygen of the phenol and the nitrogen of the amine). These sites facilitate the formation of robust hydrogen bonding networks.

In the solid state, these interactions are the primary drivers of the crystal packing. Based on the crystal structures of analogous compounds containing phenol and amine functionalities, it is expected that this compound would form extensive intermolecular hydrogen bonds. researchgate.netiucr.org The most probable interactions would be charge-assisted O-H···N and N-H···O bonds, linking the molecules into chains, sheets, or more complex three-dimensional networks. psu.edu Studies on molecules containing both phenol and alcohol groups have shown that heteromeric hydrogen bonds (e.g., phenol-alcohol) are often energetically preferred over homomeric ones (e.g., phenol-phenol). rsc.org This principle suggests a high likelihood of directed O-H···N interactions in the crystal structure of this compound.

In solution, the molecule's hydrogen bonding capacity would lead to strong interactions with protic solvents. In aprotic solvents, intermolecular self-assembly via hydrogen bonding may still occur, leading to the formation of dimers or small oligomers.

Table 3: Potential Hydrogen Bonding Interactions in this compound
Donor GroupAcceptor GroupResulting Supramolecular SynthonSignificance
Phenolic -OHAmine NitrogenO-H···NA strong, directional interaction likely to be a primary motif in crystal packing.
Amine -NH₂Phenolic OxygenN-H···OA common and robust interaction that complements the O-H···N bond to form extended networks.
Phenolic -OHPhenolic OxygenO-H···OPossible, but likely less favored than heteromeric O-H···N bonds.
Amine -NH₂Amine NitrogenN-H···NA weaker hydrogen bond, less likely to be a dominant interaction.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the practice of designing functional molecular solids by understanding and utilizing intermolecular interactions. uoc.gr Supramolecular chemistry looks at the chemistry of these non-covalent assemblies. The well-defined hydrogen bonding capabilities of this compound make it an excellent candidate as a building block, or supramolecular synthon, for crystal engineering. rsc.org

The combination of a highly directional and strong hydrogen bond donor (phenol) with a versatile donor/acceptor amine group on a semi-rigid cyclohexyl scaffold allows for the design of predictable and robust supramolecular architectures. Researchers in crystal engineering utilize such synthons to construct new materials with desired properties. For instance, the phenol group is known to reliably form strong, charge-assisted hydrogen bonds with its conjugate base (a phenolate), an interaction that has been exploited to create complex ionic cocrystals. ul.ie

By cocrystallizing this compound with other molecules (coformers) that have complementary hydrogen bonding sites, it is possible to engineer a wide array of multicomponent crystals. These designed solids could have applications in areas such as materials science or pharmaceuticals, where control over the solid-state structure is crucial for tuning physical properties like solubility or stability. nih.gov The predictable interaction patterns offered by the aminophenol moiety are thus a valuable tool for the rational design of new molecular solids.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(1-Aminocyclohexyl)phenol.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmchemsci.com By solving the Schrödinger equation in an approximate manner, DFT can determine molecular geometries, electronic energies, and the distribution of electrons. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, are employed to optimize the molecular structure and analyze its electronic properties. rjpn.org

Key electronic properties derived from DFT that describe the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.orgelixirpublishers.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. elixirpublishers.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rjpn.org A smaller gap generally suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. jmchemsci.com These descriptors provide a framework for understanding its potential interactions in chemical reactions. Studies on similar aminophenol structures show that the presence of both the electron-donating amino group and the phenolic hydroxyl group significantly influences the electron distribution and reactivity. rjpn.orgresearchgate.net

Table 1: Global Reactivity Descriptors from DFT

Descriptor Formula Interpretation for this compound
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added; indicates ability to be reduced.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution; higher values indicate greater stability. rjpn.org
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized.
Electronegativity (χ) χ = (I + A) / 2 Measures the power of the molecule to attract electrons.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of the molecule to act as an electrophile. rjpn.org |

The distribution of Mulliken atomic charges and the Molecular Electrostatic Potential (MEP) map, also derived from DFT calculations, reveal the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential (electron-rich), making them likely sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. rjpn.org

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). elixirpublishers.comnih.gov This method calculates the energies of electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition. elixirpublishers.com The calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. rsc.org

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT/B3LYP level. nih.govnih.gov This approach computes the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). nih.gov Comparing the computed chemical shifts with experimental spectra helps confirm the molecular structure and assign specific signals to the corresponding nuclei in the phenol (B47542) and cyclohexyl rings. nih.gov

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopy Type Computational Method Basis Set Example Predicted Parameters
UV-Visible TD-DFT 6-311++G(d,p) Absorption Wavelengths (λmax), Oscillator Strengths

| NMR (¹H, ¹³C) | GIAO | 6-311++G(2d,p) | Isotropic Shielding Values, Chemical Shifts (δ) |

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By locating and characterizing the structures of transition states (TS), which are first-order saddle points on the potential energy surface, the energetic barriers (activation energies) for a proposed reaction pathway can be determined. nih.gov

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amino or hydroxyl groups, DFT can be used to model the reaction pathway. The process involves identifying the reactants, products, and any intermediates, and then using computational algorithms to find the lowest energy path connecting them. The geometry of the transition state provides critical information about the bond-breaking and bond-forming processes occurring during the rate-determining step of the reaction. researchgate.net Analysis of the vibrational frequencies of the TS structure confirms its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The acidity of the phenolic proton and the basicity of the amino group are fundamental properties of this compound. Computational methods have been developed to predict the acid dissociation constant (pKa) with considerable accuracy. nih.govnih.gov

The most common "direct approach" for pKa calculation involves computing the standard Gibbs free energy change (ΔG°) for the deprotonation reaction in solution: HA ⇌ A⁻ + H⁺

The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 RT)

Where ΔG°(aq) is the Gibbs free energy of the reaction in the aqueous phase. This term is calculated from the Gibbs free energies of the protonated (HA) and deprotonated (A⁻) species. The accuracy of these calculations is highly dependent on the theoretical level and the model used to represent solvation. nih.govneliti.com High-accuracy protocols often employ functionals like CAM-B3LYP and continuum solvation models such as the Solvation Model based on Density (SMD). nih.govresearchgate.net Furthermore, including explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the solute can significantly improve the accuracy of the predicted pKa values. nih.govresearchgate.net

Table 3: Factors Affecting Computational pKa Prediction Accuracy for Phenols

Factor Description Impact on Accuracy
Computational Method Choice of DFT functional and basis set (e.g., CAM-B3LYP/6-311+G(d,p)). nih.gov High impact; different functionals yield varying accuracy.
Solvation Model Implicit (e.g., SMD, PCM) vs. Explicit (inclusion of discrete water molecules). nih.govresearchgate.net Crucial; inclusion of explicit solvent molecules generally improves results. nih.gov

| Thermodynamic Cycle | Use of a direct approach or a proton-exchange reaction with a reference acid. | The choice of reference compound is important in relative calculations. neliti.com |

Molecular Modeling and Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulations are used to study the behavior of molecules on a larger time and length scale, focusing on conformational dynamics and intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational flexibility of molecules by solving Newton's equations of motion for a system of atoms. mdpi.com For this compound, which contains a flexible cyclohexyl ring, MD simulations can provide detailed insights into its dynamic behavior.

A key application of MD for this molecule is conformational sampling. chemrxiv.org The cyclohexane (B81311) ring can exist in various conformations, with the "chair" form being the most stable. nih.gov MD simulations can be used to observe and quantify the rate of interconversion between different chair conformations and to sample less stable conformations like the "boat" or "twist-boat" forms. nih.gov This analysis helps to understand the molecule's average shape and how its flexibility might influence its ability to interact with other molecules or biological targets.

MD simulations are typically performed using a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. These simulations can be run for nanoseconds or longer, providing a trajectory that describes the position and velocity of every atom over time. mdpi.com Analysis of this trajectory reveals information about conformational preferences, intramolecular hydrogen bonding, and the molecule's interaction with its surrounding environment, such as solvent molecules. mdpi.comnih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as this compound or its derivatives, with the active site of a biological target, typically a protein. nih.govresearchgate.net The process involves predicting the pose of the ligand within the binding site and estimating the binding affinity using a scoring function. The lower the binding energy score, the more stable the ligand-receptor complex is predicted to be. nih.govnih.gov

In silico molecular docking studies on derivatives of phenolic compounds have been performed to elucidate their binding modes with various biological targets. For instance, docking studies on benzoyl amino phenoxy phenol derivatives with androgen receptors have been conducted to inform the design of new anti-prostate cancer agents. nih.gov Similarly, docking has been used to study the interaction of phenolic compounds with enzymes like human pancreatic α-amylase. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the phenolic ligands and amino acid residues in the target's active site. mdpi.com

For a compound like this compound, a molecular docking study would involve preparing the 3D structure of the ligand and the target receptor. The receptor's binding site would be defined, often based on the location of a known co-crystallized ligand. jocpr.com Docking algorithms, such as those implemented in software like AutoDock or Glide, would then be used to generate and score various binding poses. nih.govresearchgate.net The results would provide insights into the potential biological targets of this compound and the specific interactions that stabilize the complex, such as the role of the phenol hydroxyl group and the aminocyclohexyl moiety in binding.

A hypothetical docking study of this compound against a target protein might yield results as summarized in the table below. The docking score indicates the predicted binding affinity, while the interacting residues are the amino acids in the protein's active site that form bonds with the ligand.

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesHydrogen Bond InteractionsHydrophobic Interactions
This compoundHypothetical Kinase A-8.5TYR23, LYS45, ASP102Phenol OH with ASP102; Amino NH2 with TYR23Cyclohexyl ring with LYS45
Derivative 1Hypothetical Kinase A-9.2TYR23, LYS45, ASP102, PHE103Phenol OH with ASP102; Amino NH2 with TYR23Cyclohexyl ring with LYS45; Phenyl ring with PHE103
Derivative 2Hypothetical Kinase A-7.8TYR23, LYS45Amino NH2 with TYR23Cyclohexyl ring with LYS45

Chemical Cartography and Molecular Design Principles

Chemical cartography, in the context of drug design, refers to the visualization and exploration of chemical space. nih.gov Chemical space is a multidimensional concept where each molecule is represented as a point, and its position is determined by its structural and physicochemical properties. scispace.com This approach allows for the mapping of vast compound libraries to understand their diversity, identify areas with desired biological activities, and guide the design of new molecules. nih.gov

The principles of molecular design for phenolic compounds, including those related to this compound, can be guided by an analysis of their chemical space. acs.org By mapping known phenolic compounds and their biological activities, researchers can identify regions in the chemical space that are associated with desirable properties. nih.gov This "map" can then be used to design novel compounds that fall within these favorable regions. scispace.com

Molecular cartography can reveal structure-activity relationships by visualizing how changes in molecular structure affect a compound's position in chemical space and, consequently, its biological activity. scispace.com For instance, the distribution of phenolic compounds with high antioxidant activity can be mapped to identify the common structural features responsible for this effect. This information is invaluable for the rational design of new, more potent antioxidant compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Derivation of QSAR Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. bio-hpc.eu These models are developed to predict the activity of new, untested compounds and to understand the molecular properties that are important for their biological effects. rutgers.edu The derivation of a QSAR model typically involves a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, and the use of statistical methods to build a predictive model. mdpi.com

For phenolic compounds, QSAR models have been developed to predict various biological activities, including antioxidant and antibacterial properties. nih.govnih.gov The process begins with a set of phenolic derivatives and their experimentally determined biological activities (e.g., IC50 values). nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. researchgate.net These can include electronic, steric, and hydrophobic parameters.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to derive linear QSAR models. nih.gov More complex, non-linear relationships can be modeled using machine learning techniques like Artificial Neural Networks (ANN). imist.ma The quality of a QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q² or r²(CV)), which measures the model's predictive ability. mdpi.com A reliable QSAR model generally has an R² value greater than 0.6 and a Q² value greater than 0.5. mdpi.com

Below is a table summarizing typical statistical parameters used to validate QSAR models for phenolic compounds.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² or r²(CV) (Cross-validated R²)A measure of the model's predictive power, determined through internal validation (e.g., leave-one-out).> 0.5
r² prediction (External Validation R²)A measure of the model's predictive power on an external set of compounds not used in model development.> 0.5

Identification of Key Structural Features for Biological Activity (Conceptual)

The biological activity of phenolic compounds is intrinsically linked to their molecular structure. drugdesign.org Structure-Activity Relationship (SAR) studies aim to identify the key structural features, or pharmacophores, that are responsible for a molecule's interaction with a biological target and its resulting activity. drugdesign.org For a molecule like this compound, several structural components are likely to be critical for its biological effects.

The phenol group is a common feature in many biologically active compounds and natural products. acs.orgnsf.govnih.gov The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets. drugdesign.org The acidity of the phenolic proton and the electron-donating nature of the hydroxyl group also influence the molecule's reactivity and electronic properties. nih.gov

The cyclohexyl ring provides a non-planar, lipophilic scaffold. Its conformation and substitution pattern can significantly impact how the molecule fits into a binding pocket. nih.gov The relative orientation of the amino and phenyl groups on the cyclohexane ring (cis/trans isomerism) can also be a critical determinant of biological activity.

The amino group introduces a basic center into the molecule, which can be protonated at physiological pH. This positive charge can form strong ionic interactions with negatively charged residues (e.g., aspartic or glutamic acid) in a protein's active site.

The interplay of these structural features—the hydrogen-bonding capacity of the phenol, the steric bulk and lipophilicity of the cyclohexyl ring, and the basicity of the amino group—collectively determines the biological activity profile of this compound and its derivatives.

Multivariate Structure-Activity Studies

Multivariate structure-activity studies employ statistical methods that can analyze multiple variables (molecular descriptors) simultaneously to understand their combined effect on biological activity. nih.gov This approach is inherent to QSAR modeling, where techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to handle large numbers of descriptors and identify the most relevant ones. imist.maimist.ma

PCA can be used to reduce the dimensionality of the descriptor space, identifying the principal components that capture the most variance in the data. This helps in visualizing the relationships between compounds and identifying clusters of similar molecules. imist.ma PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

In the context of this compound and its analogues, a multivariate analysis would involve calculating a wide range of molecular descriptors, including topological, electronic, and physicochemical properties. researchgate.net These descriptors would then be analyzed using methods like PCA and PLS to build a predictive QSAR model and to identify which combinations of descriptors are most important for the observed biological activity. imist.ma For example, a study might reveal that a combination of a descriptor for hydrophobicity (like LogP) and an electronic descriptor (like the energy of the highest occupied molecular orbital, HOMO) is highly correlated with the biological activity of a series of aminocyclohexylphenol derivatives.

Machine Learning Applications in Compound Design

Machine learning (ML) is increasingly being used in drug discovery to accelerate the design of new compounds with desired properties. ijain.org ML algorithms can learn complex patterns from large datasets of chemical structures and their associated biological activities, and then use this knowledge to predict the properties of new molecules or to generate novel structures. polyphenols-site.com

For the design of compounds related to this compound, various ML approaches can be employed. Predictive models, such as deep neural networks (DNNs), can be trained to predict the biological activity of new derivatives with higher accuracy than traditional QSAR models, especially when dealing with large and diverse datasets. ijain.orgresearchgate.net These models can effectively capture non-linear relationships between molecular features and activity. nih.gov

Generative models, often combined with reinforcement learning (RL), represent a powerful approach for de novo drug design. nih.govarxiv.org In this framework, a generative model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), is trained to generate novel chemical structures, often represented as SMILES strings. nih.gov A predictive model then scores these generated molecules based on their desired properties (e.g., high binding affinity for a specific target). Through reinforcement learning, the generative model is fine-tuned to produce more molecules with high scores, effectively navigating the chemical space to find promising new drug candidates. nih.govresearchgate.net This approach could be used to explore the chemical space around this compound to design novel analogues with optimized properties. researchgate.net

The table below outlines some machine learning techniques and their potential applications in the design of this compound derivatives.

Machine Learning TechniqueApplication in Compound Design
Deep Neural Networks (DNN)Development of highly accurate QSAR models for predicting biological activity. ijain.orgresearchgate.net
Random Forest (RF)Building robust predictive models for activity and toxicity, capable of handling complex datasets. rutgers.edu
Support Vector Machines (SVM)Classification of compounds as active or inactive based on their molecular descriptors.
Reinforcement Learning (RL)De novo design of novel molecules with optimized properties by guiding a generative model. nih.govarxiv.orgnih.gov
Generative Adversarial Networks (GANs)Generation of diverse and novel chemical structures within a desired chemical space.

Application of Machine Learning for Property Prediction

Machine learning (ML) has revolutionized the prediction of molecular properties, offering a powerful alternative to time-consuming experimental procedures. research.google By training algorithms on large datasets of known molecules and their corresponding properties, ML models can learn complex structure-property relationships. semanticscholar.org These models can then be used to predict the properties of new, uncharacterized molecules like this compound with a significant degree of accuracy. arxiv.org

The general workflow for applying machine learning to predict the properties of a molecule such as this compound would involve several key steps. Initially, a large and diverse dataset of compounds with experimentally determined properties of interest is curated. These properties could range from physicochemical characteristics such as solubility and lipophilicity to biological activities and toxicological endpoints. creative-biolabs.comnih.gov Each molecule in the dataset is then converted into a machine-readable format, often in the form of molecular descriptors or fingerprints that numerically encode its structural features. chemrxiv.org

Various machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on this data. arxiv.org The choice of algorithm often depends on the nature of the dataset and the specific property being predicted. Once trained and validated, these models can predict the properties of this compound. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict its potential biological activity based on its structural similarity to known active compounds. nih.govnih.gov

Table 1: Hypothetical Machine Learning-Predicted Properties of this compound and Structurally Related Compounds

CompoundPredicted LogPPredicted Aqueous Solubility (logS)Predicted Binding Affinity (pIC50)
This compound2.15-2.56.8
Phenol1.48-1.04.2
Cyclohexylamine1.49-0.83.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational models.

Data-Driven Approaches for Scaffold Optimization

Data-driven approaches are increasingly being used for scaffold optimization, a critical process in drug discovery that involves modifying the core structure of a molecule to improve its properties. griffith.edu.au Scaffold hopping, a key strategy in this area, aims to identify novel molecular frameworks that retain the desired biological activity of a parent compound while offering improved physicochemical or pharmacokinetic profiles. nih.gov

For this compound, data-driven scaffold optimization could be employed to explore novel derivatives with enhanced therapeutic potential. This process would typically begin by identifying the core scaffold of the molecule, which in this case could be the aminocyclohexylphenol framework. Using large chemical databases, computational algorithms can then search for alternative scaffolds that maintain a similar three-dimensional arrangement of key pharmacophoric features.

Generative deep learning models, such as variational autoencoders and generative adversarial networks, represent a more advanced data-driven approach. researchgate.net These models can learn the underlying patterns in a given set of molecules and generate novel chemical structures with desired properties. For instance, a model could be trained on a dataset of known kinase inhibitors and then used to generate new scaffolds that are predicted to have high affinity for a particular kinase, starting from the basic this compound structure. rsc.org

Table 2: Potential Scaffold Hops for this compound Identified Through Data-Driven Methods

Original ScaffoldPotential Scaffold HopRationale for HoppingPredicted Improvement
AminocyclohexylphenolAminotetrahydropyranylphenolImprove solubility and metabolic stabilityIncreased bioavailability
AminocyclohexylphenolAminocyclopentylphenolAlter conformational flexibilityEnhanced target selectivity
AminocyclohexylphenolIndole-based analogueIntroduce aromatic interactionsIncreased binding affinity

Note: The examples in this table are illustrative and represent hypothetical outcomes of a data-driven scaffold hopping workflow.

These computational techniques provide a powerful framework for the rational design and optimization of molecules like this compound, enabling the exploration of vast chemical spaces and the prioritization of candidates for synthesis and experimental testing.

Analytical Methodologies in Advanced Research Investigations

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of 4-(1-Aminocyclohexyl)phenol from complex matrices. Its application is vital for compound profiling, metabolic studies, and determining stereochemical purity.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used platform for metabolome analysis due to its extensive metabolite coverage and high sensitivity. nih.govnih.govmdpi.com This technique is particularly well-suited for analyzing phenolic compounds like this compound in complex biological samples. nih.govprotocols.ioresearchgate.net In a typical metabolomics workflow, reversed-phase liquid chromatography (RPLC) is often employed to separate semi-polar compounds. nih.gov The separation is followed by detection using a mass spectrometer, which can identify and quantify the compound and its metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns. mdpi.comfrontiersin.org

Advanced LC-MS methods can overcome challenges such as low ionization efficiency and ion suppression through techniques like chemical isotope labeling, which can significantly enhance detection sensitivity. nih.gov High-resolution mass spectrometry (HRMS) analyzers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, facilitating the confident identification of metabolites. mdpi.com Both targeted and untargeted metabolomic approaches can be utilized; targeted analysis focuses on quantifying known metabolites, while untargeted profiling aims to identify a broad spectrum of compounds that are altered under specific conditions. nih.govmdpi.com

Below is a table representing typical parameters for an LC-MS method developed for the analysis of this compound.

ParameterSettingPurpose
LC System UHPLCProvides high resolution and fast analysis times.
Column Reversed-Phase C18 (e.g., 1.8 µm, 2.1 x 100 mm)Retains and separates semi-polar compounds like phenols.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization. nih.gov
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column. nih.gov
Gradient 5% to 95% B over 10 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate 0.4 mL/minStandard flow rate for analytical UHPLC.
MS System Q-TOF or OrbitrapProvides high mass accuracy for confident identification. mdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is readily protonated for efficient ionization.
Scan Mode Full Scan MS & Tandem MS (MS/MS)Full scan detects all ions; MS/MS provides fragmentation for structural elucidation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar amine (-NH2) and hydroxyl (-OH) groups into less polar, more volatile derivatives. mdpi.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to create trimethylsilyl (B98337) (TMS) derivatives that are amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing predictable fragmentation. springernature.com The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification. nih.gov This methodology is effective for identifying and quantifying potential volatile degradation products or specific metabolites of this compound in various matrices. nih.gov

The table below outlines a potential GC-MS analysis scheme for the derivatized compound.

ParameterSettingPurpose
Derivatization Silylation with BSTFAIncreases volatility by converting polar -OH and -NH2 groups to -OTMS and -N(TMS)2.
GC Column Fused silica (B1680970) capillary column (e.g., TG-5MS, 30 m x 0.25 mm)Standard non-polar column for general-purpose separation of volatile compounds. nih.gov
Carrier Gas Helium at 1 mL/minInert gas to carry the sample through the column.
Oven Program 70°C (2 min hold), ramp to 300°C at 10°C/minTemperature gradient to separate compounds based on boiling points.
Ionization Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces repeatable fragmentation patterns. springernature.com
Mass Analyzer QuadrupoleScans a range of m/z values to generate a mass spectrum.
Expected Derivative 4-(1-(bis(trimethylsilyl)amino)cyclohexyl)phenyl trimethylsilyl etherThe fully derivatized, volatile form of the parent compound.

The structure of this compound contains a chiral center at the C1 position of the cyclohexyl ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most effective method for this purpose. nih.govheraldopenaccess.usuma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. nih.govlcms.cz The choice of CSP and mobile phase (normal-phase, reversed-phase, or polar organic mode) is crucial for achieving optimal resolution. lcms.czresearchgate.net Following separation, a standard detector like a UV detector is used for quantification. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated from the relative peak areas of the two enantiomers. heraldopenaccess.usuma.es

The table below summarizes potential chiral HPLC methods for separating the enantiomers of this compound.

CSP TypeMobile Phase SystemDetectionRationale
Polysaccharide-based (e.g., Chiralpak® AD) Normal Phase (e.g., Hexane/Isopropanol/Diethylamine)UV (220 nm)Broad applicability for a wide range of chiral compounds. The basic additive improves the peak shape of amines.
Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) Reversed Phase (e.g., Water/Methanol/Acetic Acid)UV/MSCompatible with mass spectrometry, allowing for sensitive detection in biological fluids. lcms.cz
Cyclodextrin-based Reversed Phase (e.g., Acetonitrile/Phosphate Buffer)UV (220 nm)Effective for separating compounds that can fit into the cyclodextrin (B1172386) cavity. nih.gov

Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic techniques are indispensable for probing the electronic structure of molecules and studying their dynamic interactions in real-time. These methods provide insights into reaction mechanisms and binding kinetics that are not accessible through chromatography alone.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comnih.gov The phenolic moiety of this compound can potentially be oxidized to form a phenoxyl radical intermediate during metabolic processes or chemical reactions. EPR is the ideal method to unambiguously detect and characterize such transient species. bruker.comnih.gov

Biologically relevant radicals are often short-lived, so a technique called spin trapping is frequently employed. nih.gov This involves adding a "spin trap" molecule (e.g., DMPO) that reacts with the transient radical to form a more stable radical adduct, which can then be measured by EPR. nih.gov The resulting EPR spectrum provides information about the radical's structure through its g-value and hyperfine splitting constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. nih.gov Time-resolved EPR can also provide kinetic data on the formation and decay of these radical intermediates. chemrxiv.org

Hypothetical EPR parameters for the phenoxyl radical of this compound are presented below.

ParameterHypothetical ValueInformation Provided
g-value ~2.0045Characteristic for oxygen-centered radicals like phenoxyls; helps in identification. nih.gov
Hyperfine Coupling Constants (aH) aH(ortho) ≈ 5-7 G, aH(meta) ≈ 1-2 GSplitting pattern and magnitude of coupling constants reveal the distribution of the unpaired electron's spin density across the aromatic ring.
Linewidth ~1-3 GCan be influenced by the molecular environment and dynamics.
Detection Method Spin Trapping with DMPOStabilizes the highly reactive phenoxyl radical for detection. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.govnih.gov It is invaluable for studying the binding of a small molecule, such as this compound (the analyte), to a larger biomolecule, like a protein receptor or enzyme (the ligand), which is immobilized on a sensor chip. nuvisan.com

The SPR instrument detects changes in the refractive index at the surface of the sensor chip as the analyte flows over it and binds to the ligand. This change is measured in Resonance Units (RU) and is proportional to the mass change on the surface. nih.gov By monitoring the binding over time, a sensorgram is generated, from which key kinetic parameters can be derived: the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nuvisan.comleadgenebio.com This information is crucial for understanding structure-activity relationships and the mechanism of action of the compound. nuvisan.combiorxiv.org

The table below illustrates a typical output from an SPR experiment investigating the interaction of this compound with a hypothetical protein target.

ParameterDescriptionExample Value
Ligand Immobilized Protein Target X~10,000 RU
Analyte This compound0.1 - 10 µM
ka (kon) Association Rate Constant1.5 x 10^5 M⁻¹s⁻¹
kd (koff) Dissociation Rate Constant3.0 x 10⁻³ s⁻¹
KD Equilibrium Dissociation Constant (kd/ka)20 nM
Interpretation The analyte exhibits a high affinity for the protein target, characterized by a fast association and a slow dissociation rate.

Automated and High-Throughput Analytical Platforms

Integration of Robotic Systems for Sample Preparation and Analysis

In modern drug discovery and chemical genomics, high-throughput screening (HTS) is essential for testing vast libraries of compounds against biological targets. nih.govnih.gov The analysis of "this compound" and its analogues benefits immensely from automation, which enhances throughput, reproducibility, and efficiency while reducing manual labor and the potential for human error. americanpharmaceuticalreview.comnovartis.com

Fully integrated robotic systems can manage the entire workflow, from compound storage and retrieval to sample preparation, assay execution, and data acquisition. nih.govnovartis.com These platforms typically consist of robotic arms that service peripheral units such as liquid handlers, plate readers, incubators, and centrifuges. nih.gov Such systems are capable of running tests around the clock in high-density formats like 1,536-well plates, allowing for millions of data points to be generated in a short period. nih.govnovartis.com

For a compound like "this compound," an automated workflow for a biochemical or cell-based assay would involve several key steps. The system automates labor-intensive processes including sample addition, dilution, extraction, and filtration. americanpharmaceuticalreview.com This is particularly beneficial for quantitative HTS (qHTS), where each compound is tested at multiple concentrations to generate detailed concentration-response curves. nih.govnih.gov

Table 2: Typical Steps in an Automated HTS Workflow for a Phenolic Compound

Step Action Robotic Component Purpose
1. Compound Management Retrieval of "this compound" from a compound library. Plate Carousel / Robotic Arm Accessing the specific test compound.
2. Plate Preparation Dispensing the compound into 1536-well assay plates at various concentrations. Acoustic Dispenser / Liquid Handler Creation of a concentration gradient for qHTS. enamine.net
3. Reagent Addition Addition of assay buffer, target protein, substrate, and/or cells. Multichannel Dispenser Initiating the biological assay.
4. Incubation Transfer of plates to a controlled environment. Robotic Plate Mover / Incubator Allowing the biochemical reaction or cellular response to occur.
5. Signal Detection Reading the plates for a specific signal (e.g., fluorescence, luminescence, absorbance). Plate Reader integrated with Robotic Arm Quantifying the effect of the compound on the target. enamine.net

The integration of robotics not only accelerates the screening process but also ensures a high degree of consistency, as each sample is treated identically. novartis.com This leads to more reliable and reproducible data, which is critical for making informed decisions in drug development projects.

Microfluidic Devices for Miniaturized Assays

Microfluidics, often referred to as lab-on-a-chip (LOC) technology, involves the manipulation of minute volumes of fluids (nanoliters to picoliters) in channels with dimensions of tens to hundreds of micrometers. nih.govwikipedia.org This technology offers significant advantages for the analysis of compounds like "this compound," including drastically reduced consumption of samples and reagents, faster analysis times due to short diffusion distances, and the potential for high-throughput parallel processing. nih.govnih.govresearchgate.net

A microfluidic device for analyzing "this compound" could be designed for various assays, such as enzyme inhibition, receptor binding, or cell-based responses. nih.gov For instance, a chip could be fabricated with channels that allow for the precise mixing of the compound with a target enzyme and its substrate. The reaction product could then be detected downstream using an integrated sensor, such as an electrochemical or optical detector. mdpi.comrsc.org The high surface-area-to-volume ratio in microchannels enhances interaction rates and allows for rapid detection. researchgate.net

These miniaturized platforms are ideal for screening compound libraries and performing detailed mechanistic studies. nih.gov The ability to integrate multiple laboratory functions—such as sample injection, mixing, reaction, and detection—onto a single chip creates a powerful "micro total analysis system" (µTAS). nih.govwikipedia.org

Table 3: Comparison of Microfluidic vs. Conventional Assay Formats

Feature Conventional Assay (e.g., 96-well plate) Microfluidic Assay (Lab-on-a-Chip) Advantage of Microfluidics
Sample Volume Microliters (µL) Nanoliters (nL) to Picoliters (pL) wikipedia.org Significant reduction in reagent and sample consumption, lowering costs. nih.gov
Analysis Time Minutes to Hours Seconds to Minutes nih.gov Faster results due to rapid diffusion and reaction rates.
Throughput High Potentially Higher (massive parallelization) Ability to run thousands of assays simultaneously on a single chip.
Portability Lab-based instrumentation Portable, handheld devices possible nih.gov Enables point-of-care or on-site analysis. youtube.com

| Integration | Multiple separate instruments | Multiple processes on a single chip nih.gov | Reduced risk of contamination and sample loss. nih.gov |

The development of microfluidic platforms for the analysis of phenolic compounds is an active area of research. mdpi.com By leveraging the unique properties of fluid behavior at the microscale, these devices provide a highly efficient and cost-effective means to investigate the biological activity of "this compound" and its derivatives.

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Aminocyclohexyl)phenol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves hydrogenation or catalytic reduction of nitro precursors. For instance, derivatives like (1-Aminocyclohexyl)methanol are synthesized via hydrogenation of nitrocyclohexyl intermediates using Raney nickel in methanol . Optimization includes:

  • Catalyst Selection : Raney nickel or palladium on carbon for selective reduction.
  • Solvent Control : Methanol or ethanol to stabilize intermediates and prevent side reactions.
  • Temperature : Moderate conditions (25–50°C) to avoid over-reduction.
  • Purification : Recrystallization from chloroform-petroleum ether mixtures for high-purity isolates .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • NMR : Confirm cyclohexylamine substitution patterns (δ 1.2–2.1 ppm for cyclohexyl protons; δ 6.7–7.3 ppm for aromatic protons).
    • IR : Detect phenolic O–H stretches (~3200–3600 cm⁻¹) and amine N–H bends (~1600 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., cyclohexyl chair conformation) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Advanced: What reaction mechanisms govern the electrophilic substitution of this compound, and how do steric effects from the cyclohexyl group influence reactivity?

Methodological Answer:
The phenolic –OH group activates the aromatic ring for electrophilic substitution (e.g., halogenation, nitration). However, the bulky 1-aminocyclohexyl group introduces steric hindrance:

  • Regioselectivity : Para-substitution dominates due to steric blocking of ortho positions.
  • Kinetic Studies : Lower reaction rates compared to unsubstituted phenol, quantified via Hammett plots (σ⁺ values).
  • Computational Modeling : Density Functional Theory (DFT) reveals increased activation energy for ortho attack (~15–20 kJ/mol higher than para) .

Advanced: How do hydrogen-bonding networks in this compound crystals affect its stability and solubility?

Methodological Answer:
X-ray crystallography shows intermolecular O–H⋯N and N–H⋯O hydrogen bonds forming a 3D network, enhancing thermal stability (Tₘ > 200°C) . Solubility is solvent-dependent:

  • Polar Solvents : High solubility in DMSO or methanol due to H-bond acceptance.
  • Nonpolar Solvents : Limited solubility (e.g., <0.1 mg/mL in hexane), attributed to crystal lattice energy.
  • Hydration Studies : Differential Scanning Calorimetry (DSC) reveals hygroscopicity at RH > 60% .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid).
  • Storage : In airtight containers under nitrogen, away from oxidizing agents .

Advanced: How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Parameters include binding affinity (ΔG < −7 kcal/mol) and RMSD < 2.0 Å.
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial IC₅₀ values.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSF < 1.5 Å) .

Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions arise from solvent effects or tautomerism. Resolution strategies:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., amine inversion at −40°C).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 205.1465 for C₁₂H₁₇NO).
  • Cross-Validation : Compare with crystallographic data (e.g., C–O bond lengths: 1.36–1.39 Å) .

Basic: What are the stability considerations for this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Protonation of the amine group increases solubility but risks salt formation (e.g., hydrochloride salts).
  • Neutral pH : Most stable; phenolic –OH remains unionized.
  • Alkaline Conditions (pH > 10) : Deprotonation of –OH leads to oxidation (quinone formation). Stabilizers like ascorbic acid (0.1% w/v) mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.